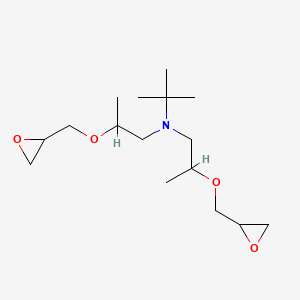
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is a chemical compound with a complex structure that includes multiple functional groups such as oxirane rings, ether linkages, and tertiary amine. This compound is known for its versatility and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL- typically involves the reaction of dipropylamine with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the epoxy groups.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous process involving the reaction of dipropylamine with epichlorohydrin in a reactor. The reaction mixture is then purified to remove any unreacted starting materials and by-products, resulting in the final product.
Análisis De Reacciones Químicas
Types of Reactions
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be used to convert the epoxy groups to diols.
Substitution: : The compound can undergo nucleophilic substitution reactions at the epoxy groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as water or alcohols are used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Formation of diols.
Substitution: : Formation of hydroxylated or alkylated products.
Aplicaciones Científicas De Investigación
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is used in various scientific research applications, including:
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : In the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: : In drug delivery systems and as a precursor for pharmaceuticals.
Industry: : In the production of epoxy resins and as a curing agent for coatings and adhesives.
Mecanismo De Acción
The compound exerts its effects through its epoxy groups, which can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in polymerization reactions.
Comparación Con Compuestos Similares
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is similar to other epoxy-containing compounds such as bisphenol A diglycidyl ether (DGEBA) and epoxy resins . it is unique in its structure and reactivity due to the presence of the dipropylamine group and the specific arrangement of epoxy groups.
Similar Compounds
Bisphenol A diglycidyl ether (DGEBA)
Epichlorohydrin
Epoxy resins
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and ability to participate in multiple types of chemical reactions contribute to its widespread use.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Número CAS |
63041-01-0 |
|---|---|
Fórmula molecular |
C16H31NO4 |
Peso molecular |
301.42 g/mol |
Nombre IUPAC |
2-methyl-N,N-bis[2-(oxiran-2-ylmethoxy)propyl]propan-2-amine |
InChI |
InChI=1S/C16H31NO4/c1-12(18-8-14-10-20-14)6-17(16(3,4)5)7-13(2)19-9-15-11-21-15/h12-15H,6-11H2,1-5H3 |
Clave InChI |
CVNSUHRFBAMHRO-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)OCC1CO1)C(C)(C)C)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



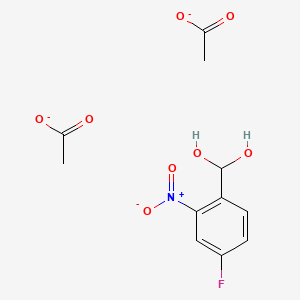
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
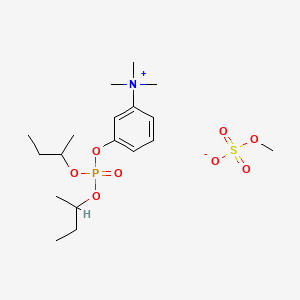
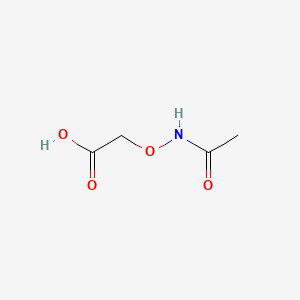
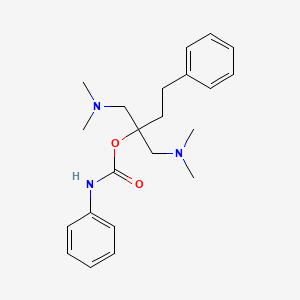
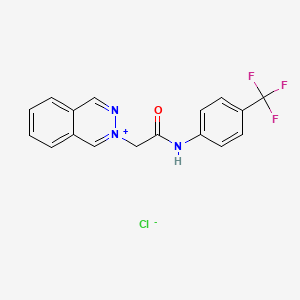
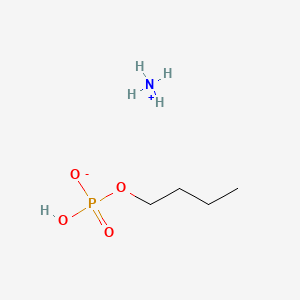
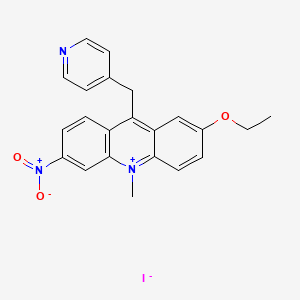
![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
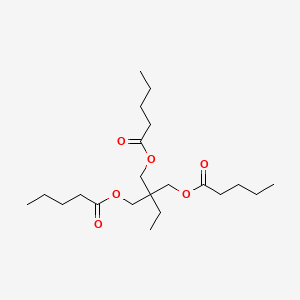
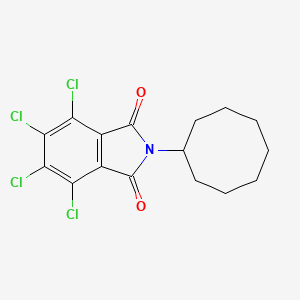
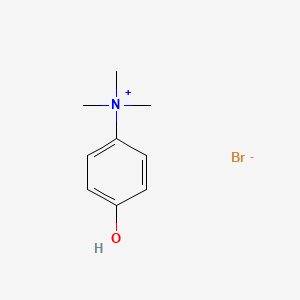
![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
